Superior Suzuki-Miyaura Cross-Coupling Reactivity of the Aryl Iodide vs. Aryl Bromide
The aryl iodide moiety in N-Boc-4-iodophenylalanine ethyl ester enables Suzuki-Miyaura cross-coupling under milder conditions and with higher turnover numbers compared to the corresponding aryl bromide derivative. Palladium-catalyzed cross-coupling of Nα-Boc-4-iodophenylalanine with phenylboronic acid proceeds efficiently in water at ambient temperature (20 °C), whereas aryl bromides typically require elevated temperatures or specialized ligand systems [1]. The general reactivity order for Pd-catalyzed cross-coupling is I > Br >> Cl, with aryl iodides demonstrating turnover frequencies (TOF) up to 582,000 h⁻¹ in aqueous Suzuki reactions [2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide (I): highest reactivity; Suzuki coupling at 20 °C in water |
| Comparator Or Baseline | Aryl bromide (Br): intermediate reactivity; aryl chloride (Cl): low reactivity |
| Quantified Difference | Reactivity order: I > Br >> Cl; TOF up to 582,000 h⁻¹ for aryl iodides |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling, aqueous conditions, 20-100 °C |
Why This Matters
Higher cross-coupling reactivity enables faster reactions, lower catalyst loading, and compatibility with temperature-sensitive peptide substrates, reducing synthesis time and cost.
- [1] Sabadasch, V.; et al. Polyacrylamide-based waterborne microgels for Suzuki-Miyaura cross-coupling of amino acids. Synthesis 2022, 54 (14), 3180-3192. View Source
- [2] Korolev, D. N.; Bumagin, N. A. Pd-EDTA as an efficient catalyst for Suzuki-Miyaura reactions in water. Tetrahedron Lett. 2005, 46 (35), 5751-5754. TOF up to 582,000 h⁻¹ for aryl iodides. View Source
